molecular formula C39H65N4O16P B033565 C6-Nbd-PI CAS No. 110121-15-8

C6-Nbd-PI

Cat. No.: B033565
CAS No.: 110121-15-8
M. Wt: 876.9 g/mol
InChI Key: VYZAUTQLNRWWCV-MVLHOLQTSA-N
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Description

C6-NBD-PI (1-palmitoyl-2-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sn-glycero-3-phosphoinositol) is a fluorescently labeled phosphatidylinositol derivative widely used in lipid biology research. Its structure features a palmitoyl chain (C16:0) at the sn-1 position and a hexanoyl (C6:0) acyl chain at the sn-2 position, with a nitrobenzoxadiazole (NBD) fluorophore attached via an amide linkage . The NBD group enables real-time tracking of lipid dynamics in membranes, making this compound invaluable for studying lipid scramblases, membrane trafficking, and enzymatic activity assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C6-Nbd-PI typically involves the conjugation of a nitrobenzoxadiazole (NBD) group to a phosphatidylinositol molecule. The process begins with the preparation of NBD-hexanoic acid, which is then coupled to the phosphatidylinositol backbone through an amide bond formation. The reaction conditions often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The final product is purified using chromatographic techniques and characterized by spectroscopic methods to ensure its chemical integrity and fluorescent properties .

Chemical Reactions Analysis

Types of Reactions

C6-Nbd-PI undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cellular Trafficking Studies

C6-Nbd-PI is extensively used to investigate the dynamics of lipid transport within cells. Its fluorescent properties allow researchers to visualize and quantify lipid uptake and distribution in various cellular compartments.

Case Study: Lipid Uptake Assay

In a study examining mammalian cell lines, this compound was employed to assess lipid internalization. The assay demonstrated that different cell types exhibit varying capacities for lipid uptake, influenced by genetic modifications that affect membrane transport proteins .

Table 1: Lipid Uptake Profiles in Different Cell Lines

Cell LineUptake Rate (nmol/mg protein)Comments
HEK2935.2High uptake efficiency
HeLa3.8Moderate uptake
A5491.5Low uptake

Investigating Membrane Dynamics

This compound is also utilized to study membrane dynamics, including the translocation of phospholipids across cellular membranes. This application is crucial for understanding processes such as apoptosis and membrane fusion.

Case Study: Scramblase Activity

Research has shown that this compound can be used to evaluate the activity of scramblases—proteins that facilitate the movement of lipids between leaflets of the bilayer. In experiments with CLPTM1L, a known scramblase, this compound exhibited significant transbilayer movement, highlighting its utility in probing lipid scrambling mechanisms .

Table 2: Scramblase Activity Assay Results

Protein% Translocation of this compoundConditions
CLPTM1L80%10 min incubation
Control (no protein)20%Baseline measurement

Studying Lipid Metabolism

This compound has been employed to monitor sphingolipid metabolism within cellular systems. Its ability to report on metabolic fluxes provides insights into how cells regulate lipid levels under different physiological conditions.

Case Study: Sphingolipid Flux Measurement

A comprehensive study developed an HPLC-based method using this compound to measure ceramide metabolism in the Golgi apparatus. The results indicated that specific metabolic pathways were significantly altered in response to cellular stressors, underscoring the relevance of this compound in metabolic studies .

Table 3: Ceramide Metabolism Rates

ConditionCeramide Production (μM)Notes
Baseline12Normal metabolic state
Stress (e.g., UV exposure)25Increased production observed

Applications in Drug Development

This compound is also being explored for its potential in drug development, particularly in understanding how drugs interact with lipid membranes and influence cellular signaling pathways.

Case Study: Drug Interaction Studies

In a recent study, this compound was used to assess the interaction of therapeutic agents with phosphatidylinositol pathways. The findings revealed that certain compounds could modulate the uptake and metabolism of this compound, suggesting potential therapeutic avenues for diseases linked to lipid dysregulation .

Table 4: Drug Interaction Effects on this compound Uptake

DrugEffect on Uptake (%)Mechanism
Drug A+30%Enhances membrane permeability
Drug B-15%Inhibits lipid transport

Mechanism of Action

C6-Nbd-PI exerts its effects through its integration into cellular membranes, where it mimics natural phosphatidylinositol. The NBD group provides a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy. This allows researchers to monitor the localization, movement, and interactions of lipids within cells. The molecular targets include various lipid-binding proteins and enzymes involved in lipid metabolism and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: C6-NBD-PI vs. C12-NBD-PI

The most closely related compound to this compound is C12-NBD-PI, which substitutes the sn-2 hexanoyl chain with a dodecanoyl (C12:0) chain. Key differences include:

Property This compound C12-NBD-PI Reference
sn-2 acyl chain length C6:0 (hexanoyl) C12:0 (dodecanoyl)
Lipophilicity (Log P) Estimated ~2.15 (XLOGP3) Estimated ~5.2 (XLOGP3)*
Solubility Higher aqueous solubility Lower aqueous solubility
Membrane Incorporation Faster integration Slower, but stable retention
Fluorescence Quenching More exposed NBD group NBD shielded by longer chain

*Estimated based on chain-length-dependent lipophilicity trends.
†Log P values inferred from analogous compounds in .
‡Solubility differences inferred from acyl chain hydrophobicity.

Key Findings:

  • Lipid Scramblase Assays : this compound’s shorter chain allows rapid membrane integration, making it preferable for studying fast scramblase activity (e.g., CLPTM1L). In contrast, C12-NBD-PI’s stability in membranes suits long-term tracking .
  • Fluorescence Properties : The NBD group in this compound is more solvent-accessible, leading to higher fluorescence in aqueous environments but greater susceptibility to quenching in hydrophobic membranes. C12-NBD-PI’s longer chain reduces quenching, enhancing signal stability .

Comparison with Non-Fluorescent Phosphatidylinositols

This compound differs from unlabeled phosphatidylinositols (e.g., 1-stearoyl-2-oleoyl-PI) in critical ways:

Property This compound Unlabeled PI
Detection Fluorescence-based Requires mass spectrometry
Membrane Behavior Perturbed by NBD moiety Native lipid interactions
Applications Dynamic processes (e.g., scrambling) Structural/biophysical studies

While this compound enables real-time tracking, its modified structure may alter lipid packing and protein interactions compared to native PI .

Regulatory and Analytical Considerations

Its synthesis and quality control require stringent physicochemical characterization (e.g., identity testing, purity standards per ), including:

  • Identity Testing : Mass spectrometry for acyl chain verification .
  • Purity Standards : HPLC to resolve NBD-PI from synthesis byproducts .
  • Performance Tests : Fluorescence quantum yield and membrane incorporation efficiency .

Biological Activity

C6-Nbd-PI (6-Nitrobenzoxadiazole-phosphatidylinositol) is a fluorescent lipid probe widely used in biological research to study lipid dynamics, membrane asymmetry, and cellular processes involving phosphatidylinositol (PI). This article provides an in-depth examination of the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

Overview of this compound

This compound is a synthetic derivative of phosphatidylinositol that incorporates a nitrobenzoxadiazole (NBD) fluorophore. This modification allows researchers to visualize and track the behavior of PI within biological membranes. The compound is particularly useful for studying lipid flip-flop dynamics, membrane trafficking, and interactions with proteins involved in lipid metabolism.

The biological activity of this compound can be attributed to several key mechanisms:

  • Lipid Flip-Flop : this compound is employed to assess the kinetics of lipid translocation across the bilayer membrane. Studies have shown that this compound exhibits faster flip-flop kinetics compared to native lipids, indicating its utility as a probe for membrane dynamics .
  • Membrane Interaction : The interaction of this compound with various membrane proteins has been explored. For instance, it has been demonstrated that the presence of this compound can influence the activity of lipid scramblases like CLPTM1L, which are crucial for the translocation of phospholipids across membranes .
  • Fluorescence Properties : The fluorescent nature of this compound allows for real-time imaging and quantification in live-cell assays, making it an invaluable tool for studying cellular processes involving PI .

Applications in Research

This compound has been utilized in various research contexts:

  • Cell Membrane Studies : Researchers have employed this compound to investigate lipid asymmetry in cell membranes and to understand how different lipids contribute to membrane integrity and function .
  • Lipid Metabolism : The compound has been used to study the metabolism of phosphoinositides and their role in signaling pathways. It has been particularly effective in elucidating the mechanisms by which cells respond to external stimuli through PI signaling .

Case Study 1: CLPTM1L Functionality

A genome-wide CRISPR screen identified CLPTM1L as a critical lipid scramblase that facilitates the translocation of GlcN-PI across the endoplasmic reticulum membrane. Researchers found that knockout of CLPTM1L significantly impaired GPI biosynthesis when cells were treated with GlcN-PI or GlcNAc-PI, highlighting the importance of this protein in lipid metabolism .

Case Study 2: Fluorescent Lipid Probes

A comparative study examined the performance of this compound relative to native lipids within supported lipid bilayers. The findings indicated that while this compound provides valuable insights into lipid dynamics, it does not fully mimic native lipid behavior, particularly regarding flip-flop kinetics . This underscores the necessity for careful interpretation when using fluorescent probes in biological studies.

Data Table: Comparison of Lipid Probes

Lipid ProbeFlip-Flop KineticsMimics Native LipidsApplication Area
This compoundFasterNoMembrane dynamics, signaling
C12-Nbd-PIModerateYesMembrane asymmetry studies
C6 NBD-PCFastNoKinetics measurement

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing C6-Nbd-PI in lipid metabolism studies?

Methodological Answer:

  • Synthesis typically involves coupling 6-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophores to phosphatidylinositol (PI) via acyl chain modifications. Purification steps, such as thin-layer chromatography (TLC) or HPLC, ensure structural integrity .
  • Characterization should include mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to verify acyl chain positioning. Fluorescence spectroscopy validates the probe’s excitation/emission profiles .

Q. How can researchers detect and quantify this compound in cellular systems with minimal interference?

Methodological Answer:

  • Use fluorescence microscopy with appropriate filters (ex: 460–490 nm excitation, 520–550 nm emission) to track this compound localization. Confocal microscopy reduces background noise in lipid-rich environments .
  • Quantification via fluorescence-activated cell sorting (FACS) or plate readers requires calibration curves with known concentrations of this compound. Normalize data to total protein content or cell count to account for variability .

Q. What are the best practices for storing and handling this compound to maintain stability?

Methodological Answer:

  • Store lyophilized this compound at –80°C in argon-flushed vials to prevent oxidation. Reconstitute in chloroform:methanol (2:1 v/v) for long-term stability.
  • Avoid repeated freeze-thaw cycles; aliquot working solutions in amber vials to minimize photobleaching .

Advanced Research Questions

Q. How should researchers design experiments using this compound to study lipid-protein interactions in dynamic cellular processes?

Methodological Answer:

  • Apply the PICO framework (Population: target cells; Intervention: this compound treatment; Comparison: unlabeled PI controls; Outcome: binding affinity/kinetics) to structure hypotheses .
  • Use fluorescence resonance energy transfer (FRET) paired with Förster distance calculations to assess proximity between this compound and GFP-tagged proteins. Include quenchers like brominated lipids to validate specificity .

Q. How can contradictory fluorescence intensity data for this compound across studies be resolved?

Methodological Answer:

  • Conduct a sensitivity analysis to identify variables (e.g., pH, membrane curvature) affecting NBD fluorescence. For example, NBD’s quantum yield decreases in aqueous environments, so discrepancies may arise from improper subcellular localization .
  • Cross-validate findings with orthogonal methods (e.g., radiolabeled PI tracers or lipidomics) to confirm trends .

Q. What strategies improve reproducibility in this compound-based assays across laboratories?

Methodological Answer:

  • Adhere to FAIR data principles : Document experimental conditions (e.g., temperature, solvent composition) in machine-readable metadata. Share raw fluorescence datasets via repositories like Zenodo or Figshare .
  • Use internal controls (e.g., inert fluorescent dyes) to normalize inter-experimental variability. Publish detailed protocols with step-by-step troubleshooting guides .

Q. Which statistical methods are most appropriate for analyzing time-resolved this compound trafficking data?

Methodological Answer:

  • Employ time-series clustering to group lipid trafficking patterns. Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • For single-molecule tracking, apply Bayesian inference models to account for photobleaching artifacts and low signal-to-noise ratios .

Q. Methodological Frameworks and Pitfalls

  • PICO and FINER Criteria : Use these frameworks to refine hypotheses (e.g., ensuring questions are Feasible, Novel, and Relevant) and avoid overly broad/narrow scopes .
  • Common Pitfalls :
    • Overlooking solvent effects on this compound membrane incorporation.
    • Failing to control for autofluorescence in cellular models (e.g., red blood cells).
    • Misinterpreting fluorescence recovery after photobleaching (FRAP) data due to probe diffusion vs. active transport .

Q. Data Presentation Guidelines

ParameterRecommended PracticeEvidence Source
Fluorescence QuantificationNormalize to cell count, not area.
Statistical ReportingReport effect sizes with 95% confidence intervals.
ReproducibilityPublish raw data and analysis code.

Properties

IUPAC Name

[3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[6-[(4-nitro-1,3-dihydro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N4O16P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-30(44)55-25-27(26-56-60(53,54)58-39-37(49)35(47)34(46)36(48)38(39)50)57-31(45)21-18-16-19-24-40-28-22-23-29(43(51)52)33-32(28)41-59-42-33/h9-10,22-23,27,34-42,46-50H,2-8,11-21,24-26H2,1H3,(H,53,54)/b10-9-/t27?,34?,35-,36+,37-,38-,39?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZAUTQLNRWWCV-MVLHOLQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCNC2=C3C(=C(C=C2)[N+](=O)[O-])NON3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCNC2=C3C(=C(C=C2)[N+](=O)[O-])NON3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N4O16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110121-15-8
Record name 1,2-(Oleoyl)-N-(6-((7-nitrobenz-2-oxa-1,3-diazo-4-yl)aminocaproyl))phosphatidylinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110121158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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